2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1'-biphenyl]-4-ylacetamide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide is a complex organic compound that features a benzothiazole ring, a biphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated benzothiazole.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group on the benzothiazole with an acetic anhydride derivative to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
- 2-(1,3-Benzothiazol-2-ylthio)-1-(3,4-dichlorophenyl)ethanone
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[1,1’-biphenyl]-4-ylacetamide is unique due to its combination of a benzothiazole ring, a biphenyl group, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c24-20(14-25-21-23-18-8-4-5-9-19(18)26-21)22-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWPOWRBWHPBAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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